molecular formula C14H25NO4 B6180247 rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans CAS No. 2350415-48-2

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans

Cat. No.: B6180247
CAS No.: 2350415-48-2
M. Wt: 271.4
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Description

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans is a chiral pyrrolidine derivative. This compound has drawn attention in organic synthesis due to its unique stereochemical properties and functional groups, making it valuable in the preparation of complex molecules. Its unique structure features a pyrrolidine ring substituted with tert-butoxycarbonyl (Boc) and tert-butyl groups, which offer significant stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans typically involves multi-step organic reactions. A common synthetic route starts with commercially available reagents and involves the following steps:

  • Formation of the pyrrolidine ring: : This can be achieved through cyclization reactions involving suitable nitrogen-containing precursors.

  • Introduction of tert-butyl and tert-butoxycarbonyl groups: : Protecting groups such as Boc are introduced to enhance the stability of the intermediate compounds and facilitate further reactions. tert-Butyl groups are typically introduced via alkylation reactions using tert-butyl halides.

  • Chirality induction: : Ensuring the correct stereochemistry at the 3R,4S positions often involves the use of chiral auxiliaries or catalysts that promote the formation of the desired enantiomer.

Industrial Production Methods

Industrial production of this compound often involves scalable processes that ensure high yield and purity. Optimizing reaction conditions such as temperature, solvent, and time is crucial. Continuous flow synthesis and automated synthesis platforms are increasingly being utilized to enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans can undergo a variety of chemical reactions:

  • Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed using hydrogen gas with metal catalysts like palladium or nickel.

  • Substitution: : The tert-butoxycarbonyl group can be substituted under acidic conditions to yield different functional derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide; conditions include acidic or basic aqueous solutions.

  • Reduction: : Hydrogen gas, palladium on carbon; conditions include atmospheric pressure and room temperature.

  • Substitution: : Hydrochloric acid, trifluoroacetic acid; conditions include mild heating to room temperature.

Major Products

  • Oxidation: : Carboxylic acids, ketones

  • Reduction: : Alkanes, alcohols

  • Substitution: : Boc-deprotected pyrrolidines

Scientific Research Applications

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans has numerous applications:

  • Chemistry: : As a building block in organic synthesis, it facilitates the construction of complex molecules.

  • Biology: : Used in the study of enzyme-catalyzed reactions due to its ability to mimic natural substrates.

  • Industry: : Utilized in the production of fine chemicals and agrochemicals, benefiting from its stability and reactivity.

Mechanism of Action

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyrrolidine ring structure allows it to fit into active sites of enzymes, modulating their activity. Its tert-butyl and Boc groups influence its binding affinity and specificity, enhancing its efficacy in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid

  • rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

  • rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-isopropylpyrrolidine-3-carboxylic acid

Unique Aspects

  • Structural Uniqueness: : The tert-butyl group at the 4-position significantly alters its chemical and biological properties compared to similar compounds with different alkyl substituents.

  • Reactivity: : The presence of both tert-butyl and Boc groups enhances its versatility in synthetic chemistry.

  • Applications: : Its unique structure allows for a wider range of applications in scientific research and industry, distinguishing it from compounds with smaller or less bulky substituents.

And there you have it! A thorough deep dive into the fascinating world of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans. Anything else you’d like to explore?

Properties

CAS No.

2350415-48-2

Molecular Formula

C14H25NO4

Molecular Weight

271.4

Purity

95

Origin of Product

United States

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